3-Cyano-3-(4-fluoro-phenyl)-propionic acid
Overview
Description
3-Cyano-3-(4-fluoro-phenyl)-propionic acid is an organic compound characterized by the presence of a cyano group (-CN) and a fluoro-substituted phenyl ring attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and malononitrile.
Knoevenagel Condensation: The 4-fluorobenzaldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form 3-(4-fluorophenyl)-2-cyanoacrylonitrile.
Hydrolysis: The cyanoacrylonitrile intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-(4-fluoro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 3-(4-Fluorophenyl)-3-oxopropionic acid.
Reduction: 3-Amino-3-(4-fluoro-phenyl)-propionic acid.
Substitution: 3-Cyano-3-(4-methoxy-phenyl)-propionic acid.
Scientific Research Applications
3-Cyano-3-(4-fluoro-phenyl)-propionic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3-(4-chloro-phenyl)-propionic acid: Similar structure but with a chloro group instead of a fluoro group.
3-Cyano-3-(4-methyl-phenyl)-propionic acid: Contains a methyl group instead of a fluoro group.
3-Cyano-3-(4-bromo-phenyl)-propionic acid: Features a bromo group in place of the fluoro group.
Uniqueness
3-Cyano-3-(4-fluoro-phenyl)-propionic acid is unique due to the presence of the fluoro group, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-cyano-3-(4-fluorophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZURZUOXFHDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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